ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Overview
Description
“Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is a chemical compound with the molecular formula C18H18FN5O2 . It has a molecular weight of 355.37 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group attached to a carboxylate group, which is part of a larger pyrazolo[5,1-c][1,2,4]triazine ring system. This ring system also contains a 4-fluorophenyl group and a vinyl group with a dimethylamino substituent .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.37 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Reaction Mechanisms and Product Formation : A study by Ledenyova et al. (2018) explored the reaction mechanisms of similar compounds, highlighting the ANRORC rearrangement and N-formylation processes. This research adds valuable insight into the chemical behavior of such compounds (Ledenyova et al., 2018).
Regioselective and Regiospecific Reactions : Research by Didenko et al. (2010) examined the selectivity of reactions involving similar compounds with hydrazine. The study provides important data on the regiospecific formation of pyridone cycles and regioselective cyclization (Didenko et al., 2010).
Synthesis of New Derivatives : Mawlood et al. (2020) conducted research on the synthesis of new pyrido and triazin derivatives from similar compounds. This research contributes to the development of novel chemical entities (Mawlood et al., 2020).
Halo-Substituted Derivatives : Ivanov et al. (2017) investigated the synthesis of halo-substituted derivatives, presenting a novel method and exploring the reactivity of these compounds (Ivanov et al., 2017).
Stability and Reactivity Studies : Another study by Ivanov et al. (2018) looked into the stability and reactivity of related compounds, providing insights into the behavior of the pyrazolo[5,1-c][1,2,4]triazine system (Ivanov et al., 2018).
Synthesis of New Compounds Incorporating a Thiophene Moiety : Research by Mabkhot et al. (2016) on synthesizing new compounds with a thiophene moiety, using related chemical structures, adds to the understanding of the diverse applications of these compounds (Mabkhot et al., 2016).
properties
IUPAC Name |
ethyl 4-[(E)-2-(dimethylamino)ethenyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-4-26-18(25)16-15(9-10-23(2)3)24-17(22-21-16)14(11-20-24)12-5-7-13(19)8-6-12/h5-11H,4H2,1-3H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPNINMSGHVYCG-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=N1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=N1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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